molecular formula C32H36N2O11 B12776202 Bkf1G6X9LO CAS No. 24136-30-9

Bkf1G6X9LO

Cat. No.: B12776202
CAS No.: 24136-30-9
M. Wt: 624.6 g/mol
InChI Key: STAHNFFHFRNPMD-BTKVJIOYSA-N
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Description

Bkf1G6X9LO (proposed IUPAC name: 2-bromo-4-nitrobenzimidazole) is a halogenated aromatic heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 257.03 g/mol. It is synthesized via a condensation reaction between 1,2-phenylenediamine and 4-nitrobenzaldehyde in the presence of an A-FGO catalyst under reflux conditions in tetrahydrofuran (THF), achieving a high yield of 98% .

Properties

CAS No.

24136-30-9

Molecular Formula

C32H36N2O11

Molecular Weight

624.6 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[4-[(E)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C26H28N2O4.C6H8O7/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,8-17H,7,18-19H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

STAHNFFHFRNPMD-BTKVJIOYSA-N

Isomeric SMILES

CN(C)CCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

The preparation of Bkf1G6X9LO involves several synthetic routes. One common method includes the formation of diazonium salt in an acidic medium by coupling the compound sulfadiazine with pyrogallol . The reaction conditions typically involve controlled temperature and pH to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.

Chemical Reactions Analysis

Bkf1G6X9LO undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Bkf1G6X9LO has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to create complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Bkf1G6X9LO involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Insights :

  • Bromine in this compound enhances thermal stability compared to chlorine in 2-chloro-5-nitrobenzimidazole, as evidenced by higher decomposition temperatures (Td: 280°C vs. 245°C) .
  • The nitro group at the para position in both compounds facilitates electron-withdrawing effects, critical for coordinating with metal catalysts in synthetic applications .

Functional Differences :

  • This compound shows superior flame-retardant efficiency in epoxy resins (LOI: 32% vs. 28% for the chloro analog) due to bromine’s radical-scavenging properties .
  • The chloro derivative exhibits higher bioavailability (Log P: 2.1 vs. 2.8), making it more suitable for drug delivery systems .

Comparison with 2-iodo-4-methylbenzimidazole (CAS 1761-62-2)

Property This compound 2-Iodo-4-methylbenzimidazole
Molecular Formula C₇H₄BrN₃O₂ C₈H₇IN₂
Molecular Weight 257.03 g/mol 274.06 g/mol
Solubility (THF) 8.9 mg/mL 12.3 mg/mL
Log S (Ali) -1.98 -1.45
Synthetic Yield 98% 72%
Key Applications Polymer additives Radiopharmaceuticals

Structural Insights :

  • Iodine’s larger atomic radius in 2-iodo-4-methylbenzimidazole increases steric hindrance, reducing reaction rates in catalytic processes compared to this compound .
  • The methyl group in the iodo analog improves hydrophobicity, enhancing its utility in lipid-based drug formulations .

Functional Differences :

  • This compound’s nitro group enables stronger hydrogen bonding with polymer matrices, improving mechanical strength in composites (tensile strength: 45 MPa vs. 38 MPa) .
  • The iodo compound’s higher atomic weight and radio-opacity make it ideal for imaging agents, whereas this compound lacks such utility .

Research Findings and Industrial Relevance

Recent studies highlight this compound’s role in green chemistry due to its recyclable catalyst system (A-FGO), which retains 90% activity after five cycles . In contrast, chloro and iodo analogs require harsher reaction conditions (e.g., Pd-based catalysts), increasing production costs by 20–30% . However, this compound’s higher ecotoxicity (LC₅₀: 12 mg/L for Daphnia magna) compared to its analogs (LC₅₀: 18–25 mg/L) necessitates careful environmental management .

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